molecular formula C13H22Cl3N3O2 B2675289 3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid CAS No. 1630763-88-0

3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid

Cat. No.: B2675289
CAS No.: 1630763-88-0
M. Wt: 358.69
InChI Key: ZUAAEWKOEAQIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid (CAS: 1285432-14-5) is a piperazine-based compound featuring a 4-methylpyridin-2-yl substituent on the piperazine ring and a propanoic acid side chain. This structure combines a heterocyclic aromatic system (pyridine) with a flexible piperazine backbone and a carboxylic acid functional group, making it a versatile scaffold for pharmacological and chemical studies.

Properties

IUPAC Name

3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-11-2-4-14-12(10-11)16-8-6-15(7-9-16)5-3-13(17)18/h2,4,10H,3,5-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHYQSVWKOFFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-methylpyridine with piperazine, followed by the addition of propanoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may be employed to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antidepressant Activity : Research has indicated that compounds with similar piperazine structures exhibit antidepressant-like effects in animal models. The piperazine ring is known to interact with serotonin receptors, which may contribute to mood regulation.
    • Antipsychotic Properties : The presence of the pyridine group enhances the affinity for dopamine receptors, suggesting potential use in treating schizophrenia and other psychotic disorders.
  • Neuropharmacology
    • Studies have shown that derivatives of 3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, indicating its potential role in managing anxiety disorders.
  • Cancer Research
    • Preliminary investigations suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis (programmed cell death). The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Activity
    • Some studies have reported antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics or adjunct therapies for infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels; reduced depressive behaviors
AntipsychoticDopamine receptor modulation; reduced psychotic symptoms
Cancer InhibitionInduced apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the generation of various derivatives:

  • Starting Materials : Common precursors include commercially available piperazine derivatives and substituted propanoic acids.
  • Reaction Conditions : Reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yield and purity.
  • Characterization : Characterization methods like NMR spectroscopy, mass spectrometry, and crystallography are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-propanoic acid derivatives. Below is a comparative analysis of its structural and functional analogs, highlighting key differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Piperazine-Propanoic Acid Derivatives

Compound Name Substituents Molecular Formula Key Differences Applications/Notes References
3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid 4-Methylpyridin-2-yl, propanoic acid C₁₃H₁₈N₃O₂ (inferred) Reference compound; methyl group enhances lipophilicity vs. unsubstituted pyridine. Potential receptor modulation (hypothesized).
3-(4-(Pyridin-2-yl)piperazin-1-yl)propanoic acid hydrochloride Pyridin-2-yl, hydrochloride salt C₁₁H₁₅ClN₃O₂ Lacks methyl group on pyridine; hydrochloride salt improves solubility. Sold as a research chemical (Santa Cruz Biotechnology).
2-Methyl-3-(4-(pyridin-2-yl)piperazin-1-yl)propanoic acid Pyridin-2-yl, methyl group on propanoic acid C₁₂H₁₇N₃O₂ Methylation on propanoic acid chain alters steric and electronic properties. Structural analog with uncharacterized bioactivity.
3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid Trifluoromethylpyrimidin-2-yl C₁₂H₁₅F₃N₄O₂ Pyrimidine ring with electron-withdrawing CF₃ group; higher molecular weight. Used in agrochemical or medicinal chemistry studies.
3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride Ethylpiperazinyl, dihydrochloride C₉H₁₈N₂O₂·2HCl Ethyl substituent on piperazine; dihydrochloride salt enhances stability. Intermediate in drug synthesis.
3-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid 2-Chlorophenyl C₁₃H₁₆ClN₃O₂ Aromatic chlorophenyl group increases hydrophobicity. Potential serotonin receptor ligand (structural inference).

Key Structural and Functional Insights:

Substituent Effects :

  • Pyridine vs. Pyrimidine : Replacement of pyridine with pyrimidine (e.g., in ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and receptor affinity .
  • Methyl vs. Trifluoromethyl : The 4-methylpyridin-2-yl group in the target compound enhances lipophilicity compared to trifluoromethylpyrimidine derivatives, which may improve blood-brain barrier penetration .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications .

Chlorophenyl-substituted analogs () are hypothesized to interact with serotonin receptors due to structural resemblance to known ligands .

Commercial Availability :

  • Several analogs, such as the pyridin-2-yl hydrochloride derivative (CAS: sc-345979), are marketed for research use, indicating industrial interest in this chemical class .

Biological Activity

Overview

3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid, with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The compound consists of a propanoic acid moiety linked to a piperazine ring, which is further substituted with a 4-methylpyridine group. This structural composition suggests potential for diverse biological activities, making it a valuable subject for research.

The synthesis of this compound typically involves multi-step organic synthesis techniques. The most common method includes the reaction of 4-methylpyridine with piperazine, followed by the addition of propanoic acid under suitable conditions, such as heating in solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in biochemical pathways, potentially influencing cellular processes such as proliferation, apoptosis, and signal transduction. However, detailed mechanisms are still under investigation.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, related compounds have shown activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
  • Cytotoxicity : In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications in oncology.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. For example, compounds structurally related to this compound have been evaluated in animal models for their ability to lower blood pressure and improve cardiovascular outcomes .

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with similar compounds is useful:

Compound NameCAS NumberStructural FeaturesUnique Attributes
3-(4-Methylpiperazin-1-yl)propanoic acid55480-45-0Piperazine ring, propanoic acidLacks pyridine functionality
3-(4-Ethylpiperazin-1-yl)propanoic acid799262-18-3Ethyl substitution on piperazineVariation in alkyl chain length
3,3'-(Piperazine-1,4-diyl)dipropanoic acid5649-49-0Two propanoic acid groupsDimeric structure enhances potential interactions

This table highlights the structural diversity within this chemical class while emphasizing the unique aspects of the target compound.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of piperazine derivatives found that specific modifications significantly enhanced activity against resistant bacterial strains .
  • Cancer Therapeutics : Research focused on pyridine-containing piperazine derivatives has revealed promising results in inhibiting tumor growth in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.